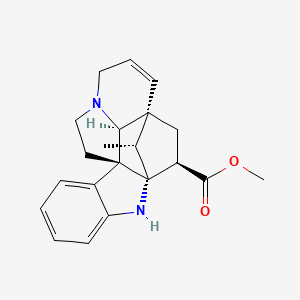

Vindolinine

Description

This compound has been reported in Melodinus fusiformis, Melodinus suaveolens, and other organisms with data available.

alkaloid isolated from Catharanthus trichophyllus roots & Vinca rosea (Catharanthus); tested against experimental neoplasms; RN given refers to (2alpha,3beta,5alpha,12beta,19alpha,20R)-isome

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-8,13,15,18,22H,9-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLDLCGKZDUQSH-SBDPWIONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@]23C[C@H]([C@@]14[C@@]5([C@H]2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-02-9 | |

| Record name | Vindolinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vindolinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Chemical Architecture of Vindolinine: A Technical Overview for Researchers

An In-depth Exploration of the Structure, Properties, and Biological Interactions of a Key Monoterpenoid Indole Alkaloid

Introduction

Vindolinine, a prominent member of the monoterpenoid indole alkaloid family, is a natural product isolated from the leaves of the Madagascar periwinkle, Catharanthus roseus (L.) G. Don.[1][2][3] This complex heterocyclic compound has garnered significant interest within the scientific community due to its intricate chemical structure and its association with the biosynthesis of pharmacologically important dimeric alkaloids. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its spectroscopic and crystallographic characterization, and exploring its interactions with biological signaling pathways.

Chemical Structure and Identification

This compound is a polycyclic molecule with the chemical formula C₂₁H₂₄N₂O₂.[1][3][4] Its structure is characterized by a hexacyclic framework, incorporating an indole nucleus. The systematic IUPAC name for this compound is methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.1⁹,¹².0¹,⁹.0²,⁷.0¹⁶,¹⁹]icosa-2,4,6,13-tetraene-10-carboxylate.[4]

For computational and database referencing, this compound is identified by the following standard chemical identifiers:

The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Structural Data

The following table summarizes key quantitative data related to the chemical structure of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₄N₂O₂ | [1][3][4] |

| Molecular Weight | 336.43 g/mol | [3][4] |

| IUPAC Name | methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.1⁹,¹².0¹,⁹.0²,⁷.0¹⁶,¹⁹]icosa-2,4,6,13-tetraene-10-carboxylate | [4] |

| CAS Number | 5980-02-9 | [1][2][3][4] |

| Physical Description | Powder | [3] |

Experimental Protocols for Structural Elucidation

The determination of the complex structure of this compound relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Isolation and Purification of this compound from Catharanthus roseus

A common procedure for the extraction and purification of this compound from its natural source involves the following steps:

-

Extraction: Dried and powdered leaves of Catharanthus roseus are subjected to hot ethanolic extraction. This process is typically carried out by macerating the plant material in ethanol at an elevated temperature (e.g., 55°C) overnight to maximize the yield of alkaloids.[2]

-

Preliminary Purification: The crude ethanolic extract is then subjected to an acid-base extraction to selectively isolate the alkaloid fraction. The extract is acidified, and the non-alkaloidal components are removed by partitioning with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or ethyl acetate.

-

Chromatographic Separation: The crude alkaloid mixture is further purified using chromatographic techniques. Preparative Thin Layer Chromatography (pTLC) with a mobile phase such as petroleum ether, ethyl acetate, acetone, and ethanol (e.g., in a 70:20:10:1 v/v ratio) is often employed for the initial separation of this compound from other alkaloids.[1] High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for assembling the molecular framework. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for identifying long-range C-H correlations that piece together the complex ring system.[5]

-

-

Data Analysis: The resulting spectra are analyzed to assign chemical shifts to each proton and carbon atom in the molecule, and the coupling constants and correlations are used to deduce the final structure and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing Vinca alkaloids. The purified compound is introduced into the mass spectrometer in a suitable solvent.

-

Mass Analysis: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are used to determine the accurate mass of the molecular ion, which confirms the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is subjected to fragmentation. The resulting fragmentation pattern provides characteristic fingerprints that can be used to identify the compound and deduce its structural features.

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, primarily related to its interaction with key enzymes in cellular signaling pathways.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the insulin signal. Inhibition of PTP1B by this compound can, therefore, enhance insulin sensitivity, making it a molecule of interest in the context of type 2 diabetes research. The binding of this compound to PTP1B blocks its catalytic activity, leading to a sustained phosphorylation state of the insulin receptor and downstream signaling molecules.

Interaction with Microtubules

Vinca alkaloids as a class are well-known for their anti-cancer properties, which stem from their ability to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, studies have shown that this compound's effect on tubulin self-assembly is significantly less potent compared to other Vinca alkaloids like vinblastine and vincristine.[2] While it does interact with tubulin, its binding is marginal, suggesting that its primary biological activities may lie in other signaling pathways.[2]

Conclusion

This compound remains a molecule of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development. Its complex chemical architecture presents a challenging and rewarding target for total synthesis and structural modification. While its role in microtubule dynamics appears to be minor compared to its dimeric relatives, its potent inhibition of PTP1B opens up promising avenues for the development of novel therapeutics for metabolic disorders. Further research is warranted to fully elucidate the specific molecular interactions of this compound with its biological targets and to explore its full therapeutic potential. The detailed structural and methodological information provided in this guide serves as a valuable resource for scientists engaged in these pursuits.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of metabolites of vindoline in rats using ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to Vindolinine (CAS Number 5980-02-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindolinine is a monoterpenoid indole alkaloid naturally occurring in the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[1] It is a significant compound within the complex alkaloid profile of this plant, which is renowned for producing the potent anti-cancer drugs vinblastine and vincristine. While not as abundant as its counterparts vindoline and catharanthine, this compound has garnered scientific interest for its own distinct biological activities, including potential anti-diabetic and anti-cancer properties. This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound, serving as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5980-02-9 | [1] |

| Molecular Formula | C₂₁H₂₄N₂O₂ | [1] |

| Molecular Weight | 336.43 g/mol | [1] |

| IUPAC Name | methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.1⁹,¹².0¹,⁹.0²,⁷.0¹⁶,¹⁹]icosa-2,4,6,13-tetraene-10-carboxylate | [1] |

| Appearance | Powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of this compound.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference(s) |

| Positive | 337.191 [M+H]⁺ | 320.165, 260.143, 144.081, 117.069, 115.054 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |

| Aromatic-H | 6.0 - 7.5 | m |

| Olefinic-H | 5.0 - 6.0 | m |

| Aliphatic-H | 0.5 - 4.0 | m |

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | ~3400 |

| C-H (aromatic, vinyl) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

| C=O (ester) | ~1730 |

| C=C (aromatic, vinyl) | 1600 - 1650 |

| C-N | 1000 - 1250 |

| C-O | 1000 - 1300 |

Experimental Protocols

This section details methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Catharanthus roseus

This compound can be isolated from the leaves of C. roseus through a multi-step extraction and purification process.

Protocol: Solvent Extraction and Chromatographic Purification

-

Extraction:

-

Air-dried and powdered leaves of C. roseus are subjected to extraction with a suitable solvent system. A common method involves maceration or percolation with methanol or ethanol.[2] An alternative is a hot ethanolic extraction procedure.[2]

-

For a more selective extraction of certain alkaloids including this compound, a simplified procedure using an aqueous acidic solution (e.g., 0.1 M HCl) can be employed.[3]

-

Supercritical fluid extraction (SFE) with carbon dioxide, with or without a co-solvent like ethanol, has also been explored for the selective extraction of vindoline, and similar principles could be applied for this compound.[4]

-

-

Acid-Base Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

-

The acidic solution is then washed with a nonpolar solvent (e.g., hexane) to remove pigments and lipids.

-

The aqueous layer is basified to a pH of 9-10 with a base (e.g., NH₄OH) and then extracted with an organic solvent such as dichloromethane or ethyl acetate.[5]

-

-

Chromatographic Purification:

-

The crude alkaloid fraction obtained is subjected to column chromatography on silica gel or alumina.

-

Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.[6]

-

Total Synthesis

The complex pentacyclic structure of this compound presents a significant challenge for total synthesis. Several strategies have been developed for the synthesis of related vindoline-type alkaloids, which can be adapted for this compound. One notable approach involves a tandem cycloaddition cascade.

Protocol Outline: Tandem [4+2]/[3+2] Cycloaddition Cascade

The total synthesis of vindoline, a structurally related alkaloid, has been achieved via a concise route that could be conceptually applied to this compound.[7][8]

-

Precursor Synthesis: A key step is the synthesis of a 1,3,4-oxadiazole precursor linked to an indole moiety.[7][8]

-

Tandem Cycloaddition: The core pentacyclic skeleton is constructed in a single step through an intramolecular tandem [4+2]/[3+2] cycloaddition cascade of the 1,3,4-oxadiazole. This reaction forms multiple rings and stereocenters with high efficiency.[7][8]

-

Functional Group Manipulations: Subsequent steps involve the reduction of amide functionalities, cleavage of ether bridges, and introduction of the correct oxidation states and functional groups to arrive at the final natural product structure.[8]

Biological Activity Assays

Protocol: Tubulin Polymerization Inhibition Assay (for potential anti-cancer activity)

As a Vinca alkaloid, this compound is hypothesized to disrupt microtubule dynamics. A common in vitro assay to assess this is the tubulin polymerization assay.[3][9][10]

-

Reagents and Materials: Purified tubulin, GTP, polymerization buffer (e.g., PIPES buffer), and a microplate reader capable of measuring absorbance at 340 nm.

-

Procedure:

-

Tubulin is incubated in the polymerization buffer with GTP on ice.

-

This compound at various concentrations (or a vehicle control) is added to the tubulin solution.

-

The mixture is transferred to a pre-warmed 96-well plate.

-

The plate is immediately placed in the microplate reader, and the absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.

-

The inhibitory effect of this compound is determined by the reduction in the rate and extent of polymerization compared to the control.

-

Protocol: Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition Assay (for anti-diabetic activity)

This compound has been shown to inhibit PTP1B, a negative regulator of the insulin signaling pathway.[11]

-

Reagents and Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer, and a microplate reader. Commercial kits are also available.[12]

-

Procedure:

-

PTP1B is pre-incubated with varying concentrations of this compound (or a vehicle control) in the assay buffer in a 96-well plate.

-

The reaction is initiated by the addition of the pNPP substrate.

-

The plate is incubated at 37°C for a defined period.

-

The reaction is stopped by the addition of a strong base (e.g., NaOH).

-

The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value for this compound can be determined.

-

Signaling Pathways and Workflows

Visual representations of the biological context and experimental procedures involving this compound are provided below.

Signaling Pathway

Experimental Workflow

Conclusion

This compound (CAS 5980-02-9) is a noteworthy indole alkaloid with demonstrated biological activities that warrant further investigation. Its potential as a PTP1B inhibitor makes it a person of interest in the development of novel therapeutics for type 2 diabetes.[11] Furthermore, its structural similarity to other Vinca alkaloids suggests a potential role as an anti-cancer agent through the disruption of microtubule polymerization. The experimental protocols and data presented in this guide offer a foundational resource for scientists working on the isolation, synthesis, and biological characterization of this promising natural product. Further research is needed to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. This compound | C21H24N2O2 | CID 24148538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of vindoline from Catharanthus roseus by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Synthesis of (−)- and ent-(+)-Vindoline and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for studying vinca alkaloid interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. PTP1B Inhibitor Screening Assay Kit (ab139465) | Abcam [abcam.com]

The Discovery and Isolation of Vindolinine from Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of vindolinine from the medicinal plant Catharanthus roseus. This compound, a significant terpenoid indole alkaloid (TIA), exists as two primary epimers, 19R-vindolinine and 19S-vindolinine (also known as epi-vindolinine).[1] While often overshadowed by its more famous relatives, vinblastine and vincristine, this compound is a key component of the plant's complex alkaloid profile, representing the third most abundant MIA in the leaves, after only catharanthine and vindoline.[1][2] Recent discoveries have elucidated its unique biosynthetic pathway, opening new avenues for research and potential applications.

Discovery and Significance

This compound was identified as a constituent of Catharanthus roseus (formerly Vinca rosea) as part of the extensive efforts to characterize the rich diversity of alkaloids within the plant.[3] It is structurally related to the aspidosperma-type alkaloids and is a diastereomer of vindoline.[1] The two epimers, 19R-vindolinine and 19S-vindolinine, differ in their stereochemistry at the C19 position.[1] This structural variance is discernible through Nuclear Magnetic Resonance (NMR) spectroscopy, with a notable 0.4 ppm chemical shift difference for the H18 proton.[1]

The biological and pharmacological significance of this compound itself has been explored, with studies indicating its potential role in the antidiabetic properties of C. roseus extracts.[4] However, its primary interest to researchers often lies in its position within the complex network of TIA biosynthesis and its relative abundance, which can surpass that of other major alkaloids in specific plant tissues like flowers.[1]

Biosynthesis of this compound

The biosynthesis of this compound represents a significant divergence from the well-established pathway leading to vindoline. The key discovery in understanding its formation was the identification of This compound synthase (VNS) , a Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase.[1] This enzyme catalyzes a highly unusual, redox-neutral reaction that diverts the precursor tabersonine away from the vindoline pathway.[1]

The VNS-catalyzed reaction leads to the formation of a radical from dehydrosecodine, which is then cyclized by hydrolase 2 to form the two this compound epimers, as well as venalstonine.[1] The critical role of VNS in planta has been confirmed through gene silencing experiments. When the gene for VNS was silenced in C. roseus plants, the accumulation of both 19R- and 19S-vindolinine was reduced by over 95%, providing strong evidence for its central role in their biosynthesis.[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound epimers from C. roseus leaves can be achieved through a combination of solvent extraction and chromatographic techniques. The following protocol is based on methodologies described in the literature.[1]

Materials and Reagents

-

Fresh Catharanthus roseus leaves

-

Chloroform

-

1 M Hydrochloric Acid (HCl)

-

Ammonium Hydroxide (or other base to adjust pH)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Methanol

-

Silica gel 60 G F254 TLC plates

-

Developing solvent for TLC: Ethyl acetate: Methanol (4:1 v/v)

-

Rotary evaporator

-

Centrifuge

-

Separatory funnel

-

TLC developing tank

-

Scraper for TLC bands

Step-by-Step Protocol

-

Initial Extraction : Submerge 50 g of fresh C. roseus leaves in chloroform for 5 minutes. This initial dip selectively extracts certain MIAs, including the this compound epimers.[1]

-

Acid-Base Extraction :

-

Transfer the chloroform extract to a separatory funnel.

-

Extract the alkaloids from the chloroform into an acidic aqueous phase by adding 1 M HCl and shaking vigorously.

-

Separate the aqueous layer (containing the protonated alkaloids) from the chloroform layer.

-

Basify the aqueous layer to approximately pH 8 using ammonium hydroxide.

-

Extract the now deprotonated, organic-soluble alkaloids back into an organic solvent by adding ethyl acetate and shaking. Repeat this extraction three times.[1]

-

-

Concentration : Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude total alkaloid mixture.[1]

-

Chromatographic Separation (pTLC) :

-

Dissolve the crude alkaloid extract in a minimal amount of methanol.

-

Apply the dissolved extract as a band onto a preparative thin-layer chromatography (pTLC) plate (Silica gel 60 G F254).

-

Develop the TLC plate in a chamber saturated with the developing solvent (ethyl acetate: methanol 4:1 v/v).

-

After development, visualize the bands under UV light. The approximate Rf values for 19R-vindolinine and 19S-vindolinine are 0.36 and 0.32, respectively.[1]

-

-

Purification :

-

Carefully scrape the silica gel corresponding to the this compound bands from the TLC plate.

-

Elute the alkaloids from the silica by washing with methanol.

-

Filter the methanol to remove the silica gel.

-

Evaporate the methanol to yield the purified this compound epimers.

-

References

- 1. A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening 64 cultivars Catharanthus roseus for the production of vindoline, catharanthine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A note on the alkaloids of Vinca rosea Linn. (Catharanthus roseus G. Don.). II. Catharanthine, lochnericine, this compound, and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vindolinine Biosynthetic Pathway in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Madagascar periwinkle, Catharanthus roseus, is a critical source of the potent anti-cancer drugs vinblastine and vincristine. These drugs are complex dimeric monoterpenoid indole alkaloids (MIAs) derived from the coupling of catharanthine and vindoline. While the vindoline pathway has been extensively studied, recent research has elucidated the biosynthesis of a structurally related and abundant alkaloid, vindolinine. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, presenting it in the context of the well-established vindoline pathway from their common precursor, tabersonine. It includes detailed enzymatic steps, quantitative data on enzyme kinetics and production yields, step-by-step experimental protocols for pathway analysis, and visualizations of the biochemical and experimental workflows. This document is intended to serve as a vital resource for researchers and professionals engaged in natural product biosynthesis, metabolic engineering, and the development of novel therapeutics.

The Biosynthetic Pathways from Tabersonine: Vindoline and this compound

The biosynthesis of both vindoline and this compound in C. roseus originates from the central MIA intermediate tabersonine. From this critical branch point, distinct enzymatic cascades lead to the formation of these structurally diverse alkaloids.

The Seven-Step Pathway to Vindoline

The conversion of tabersonine to vindoline is a well-characterized seven-step enzymatic process.[1] This pathway involves a series of hydroxylations, methylations, reductions, and acetylations to decorate the tabersonine scaffold.

-

Hydroxylation: The pathway is initiated by Tabersonine 16-hydroxylase (T16H), a cytochrome P450 monooxygenase, which hydroxylates tabersonine at the C-16 position.[2]

-

O-Methylation: The resulting 16-hydroxytabersonine is then methylated by 16-hydroxytabersonine O-methyltransferase (16OMT).[3]

-

Oxidation: Tabersonine 3-oxygenase (T3O) and Tabersonine 3-reductase (T3R) work in concert to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine.[3][4]

-

N-Methylation: The intermediate is then methylated at the indole nitrogen by 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT).[3][5]

-

Hydroxylation: Desacetoxyvindoline-4-hydroxylase (D4H), a 2-oxoglutarate-dependent dioxygenase, catalyzes a crucial hydroxylation step.[3][6]

-

O-Acetylation: The final step is the acetylation of deacetylvindoline by Deacetylvindoline 4-O-acetyltransferase (DAT) to yield vindoline.[3][7]

The Divergent Path to this compound

Recent studies have identified this compound Synthase (VNS), an Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase, as the key enzyme that diverts the metabolic flux towards this compound.[8][9] VNS catalyzes an unusual redox-neutral reaction, transforming an intermediate derived from O-acetylprecondylocarpine into a radical. This radical is then cyclized by Hydrolase 2 (HL2) to form the three isomers: 19S-vindolinine, 19R-vindolinine, and venalstonine.[8][9] This discovery highlights a significant branch from the canonical pathway leading to catharanthine and tabersonine, establishing a direct biosynthetic route to the this compound scaffold.[9] The structural connection between this compound and tabersonine suggests the biosynthesis is likely localized in the leaf epidermis.[6][9]

Caption: Biosynthetic pathways from common precursors to vindoline and this compound.

Cellular and Subcellular Compartmentation

The biosynthesis of these alkaloids is a highly compartmentalized process within the C. roseus leaf, requiring the translocation of intermediates between different cell types and organelles.[4]

-

Epidermal Cells: The initial steps of the vindoline pathway, from tabersonine to desacetoxyvindoline, occur in the leaf epidermis.[4][10] The enzymes T16H2 and 16OMT are localized to the endoplasmic reticulum and cytosol of these cells, respectively.[10] this compound biosynthesis is also proposed to occur in the epidermis.[9]

-

Laticifers and Idioblasts: Desacetoxyvindoline is then transported to specialized cells—laticifers and idioblasts—where the final two steps of vindoline biosynthesis take place.[6] D4H and DAT are found in the cytoplasm and possibly the nucleus of these cells, with the final product, vindoline, being sequestered into the vacuole.[10]

-

Chloroplasts: The N-methyltransferase (NMT) involved in vindoline biosynthesis has been shown to be associated with thylakoid membranes within chloroplasts.[5]

Caption: Intercellular transport and compartmentation of the biosynthetic pathways.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite production is crucial for identifying pathway bottlenecks and guiding metabolic engineering efforts.

Table 1: Enzyme Kinetic Parameters

This table summarizes the available kinetic data for key enzymes in the vindoline biosynthetic pathway. Data for this compound Synthase (VNS) is not yet widely published.

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Vmax | pH | Temp (°C) | Source |

| NMT | (2R,3S)-2,3-dihydrotabersonine | 8.8 | 2.4 | - | - | - | [5] |

| DAT | Deacetylvindoline | 30 | - | 3.81 pmol/sec/mg | 7.6 | 37 | [11] |

| DAT | Acetyl-CoA | 9.5 | - | 1.9 pmol/sec/mg | 7.6 | 37 | [11] |

Note: Kinetic parameters can vary based on assay conditions and recombinant protein purity.

Table 2: Vindoline Production in Engineered Yeast (Saccharomyces cerevisiae)

Heterologous expression in microorganisms like yeast provides a powerful platform for producing valuable plant-derived compounds and optimizing the pathway.

| Precursor Fed | Key Genes Expressed | Vindoline Titer | Culture Conditions | Source |

| Tabersonine | Full 7-gene pathway | 1.1 mg/L/12h | Not specified | [3][4] |

| Tabersonine | Full 7-gene pathway (optimized) | ~16.5 mg/L | Optimized fermentation | [12] |

| Tabersonine | Full 7-gene pathway (optimized) | 266 mg/L (88% yield) | Optimized fermentation, pH, medium | [13] |

| de novo | Full pathway from glucose | 13.2 µg/L | Fed-batch fermentation | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound and vindoline biosynthetic pathways.

Virus-Induced Gene Silencing (VIGS) in C. roseus

VIGS is a powerful reverse genetics tool used to study gene function by transiently suppressing the expression of a target gene. It was instrumental in confirming the role of VNS in this compound biosynthesis.[8]

Protocol:

-

Vector Construction:

-

Amplify a ~300 bp fragment of the target gene (e.g., VNS) from C. roseus cDNA using gene-specific primers.

-

Clone the fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

Transform the resulting pTRV2-GeneFragment construct and the helper plasmid pTRV1 into separate Agrobacterium tumefaciens strains (e.g., GV3101).

-

-

Agroinfiltration:

-

Grow overnight cultures of Agrobacterium strains containing pTRV1 and pTRV2-GeneFragment (or empty pTRV2 as a control).

-

Harvest and resuspend the cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of ~1.5.

-

Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

-

Infiltrate the bacterial suspension into the undersides of the first two true leaves of 3-4 week old C. roseus seedlings using a needleless syringe.

-

-

Plant Growth and Analysis:

-

Grow the infiltrated plants for 3-4 weeks under controlled conditions (e.g., 16h light/8h dark cycle).

-

Harvest young leaves from the silenced and control plants.

-

For Gene Expression Analysis: Extract total RNA, synthesize cDNA, and perform qRT-PCR using primers specific to the target gene to confirm silencing efficiency.

-

For Metabolite Analysis: Extract alkaloids (see Protocol 3.3) and analyze by LC-MS/MS to quantify changes in this compound, vindoline, and related metabolites.[8]

-

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).

Heterologous Expression and Biotransformation in Yeast

Reconstituting the biosynthetic pathway in Saccharomyces cerevisiae allows for controlled study of the enzymes and provides a platform for scalable production.

Protocol:

-

Yeast Strain and Plasmids:

-

Use a suitable yeast strain (e.g., CEN.PK2-1C).

-

Clone the cDNAs of the pathway genes (e.g., T16H2, 16OMT, T3O, T3R, NMT, D4H, DAT) into yeast expression vectors (e.g., pESC series) with different selectable markers.[14] Cytochrome P450 enzymes like T16H2 and T3O require co-expression of a cytochrome P450 reductase (CPR).

-

-

Yeast Transformation:

-

Transform the plasmids into the yeast strain using the lithium acetate/polyethylene glycol method.

-

Select for successful transformants on appropriate synthetic dropout media.

-

-

Biotransformation Assay:

-

Grow a pre-culture of the engineered yeast strain in selective medium.

-

Inoculate the main culture (e.g., YPD medium) and grow to mid-log phase.

-

Induce gene expression if using inducible promoters (e.g., by adding galactose for GAL promoters).

-

Feed the culture with the precursor substrate (e.g., 100-200 µM tabersonine dissolved in a suitable solvent like DMSO).

-

Continue incubation for 24-72 hours.

-

-

Extraction and Analysis:

-

Separate the yeast cells from the culture medium by centrifugation.

-

Extract alkaloids from both the supernatant and the cell pellet (after lysis) using an organic solvent like ethyl acetate.

-

Evaporate the solvent, redissolve the residue in methanol, and analyze by LC-MS/MS to identify and quantify intermediates and the final product (vindoline).[13]

-

Caption: Workflow for heterologous expression and biotransformation in yeast.

General Protocol for MIA Extraction and LC-MS/MS Analysis

Accurate quantification of MIAs is essential for all related research. LC-MS/MS provides the sensitivity and selectivity required for analyzing complex plant extracts.

Protocol:

-

Sample Preparation:

-

Freeze fresh plant tissue (e.g., leaves) in liquid nitrogen and grind to a fine powder.

-

Alternatively, use lyophilized and ground tissue.

-

-

Alkaloid Extraction:

-

To ~100 mg of powdered tissue, add 1 mL of extraction solvent (e.g., 80% methanol).

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

-

Filter the supernatant through a 0.22 µm syringe filter before analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Develop specific precursor-to-product ion transitions for each target analyte (e.g., Tabersonine, Vindoline, 19R/S-Vindolinine). This compound and tabersonine are isomers and require good chromatographic separation for individual quantification.[8][15]

-

-

-

Quantification:

-

Prepare a calibration curve using authentic standards for each analyte.

-

Calculate the concentration of each MIA in the sample by comparing its peak area to the standard curve.[8]

-

Relevance to Drug Development

A thorough understanding of the this compound and vindoline biosynthetic pathways is paramount for drug development for several reasons:

-

Sustainable Production: The low abundance of vinblastine and vincristine in C. roseus makes their extraction costly and subject to environmental variables.[16] Reconstituting and optimizing these pathways in microbial hosts like yeast or in plant-based systems like hairy roots offers a scalable, sustainable, and cost-effective alternative for producing the monomer precursors, vindoline and catharanthine.[12][13][16]

-

Semi-Synthesis: An enhanced supply of vindoline and catharanthine through biotechnological means facilitates the semi-synthesis of vinblastine and other valuable dimeric alkaloids.[15]

-

Bio-prospecting and Novel Compound Generation: The discovery of enzymes like VNS, which create alternative molecular scaffolds like this compound, opens the door to combinatorial biosynthesis. By mixing and matching enzymes from different MIA pathways, it may be possible to generate novel alkaloid derivatives with unique pharmacological properties, expanding the chemical space for drug screening and discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. A Cytochrome P-450 Monooxygenase Catalyzes the First Step in the Conversion of Tabersonine to Vindoline in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homolog of tocopherol C methyltransferases catalyzes N methylation in anticancer alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The terminal O-acetyltransferase involved in vindoline biosynthesis defines a new class of proteins responsible for coenzyme A-dependent acyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 14. De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Metabolic engineering and elucidation of the terpenoid indole alkaloid pathway in Catharanthus roseus hairy roots [mountainscholar.org]

The Enigmatic Role of Vindolinine in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindolinine, a prominent monoterpenoid indole alkaloid (MIA) in Catharanthus roseus, has long been of interest to the scientific community. As the third most abundant MIA in the leaves of this medicinally vital plant, its biological role is a subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, physiological function, and methods for its study. We present quantitative data on its distribution within the plant, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers investigating the complex biochemistry of Catharanthus roseus and the potential applications of its diverse alkaloids.

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a powerhouse of phytochemicals, producing over 130 terpenoid indole alkaloids (TIAs), some of which possess significant pharmacological activities[1]. While the anti-cancer bisindole alkaloids vinblastine and vincristine have garnered the most attention, the monomeric precursors and other related alkaloids play crucial roles in the plant's biology and hold potential for therapeutic applications. Among these, this compound and its epimers are notable for their relatively high abundance, ranking third after catharanthine and vindoline in the leaves[2].

Recent studies have begun to unravel the biosynthesis and potential physiological significance of this compound. Its formation involves a unique enzymatic reaction, distinguishing it from the pathways of other major alkaloids in C. roseus. Understanding the biological role of this compound is not only critical for a complete picture of MIA metabolism but may also open new avenues for metabolic engineering and drug discovery. This guide aims to consolidate the current knowledge on this compound, providing a technical framework for its further investigation.

Biosynthesis of this compound

The biosynthesis of this compound diverges from the well-characterized pathways leading to catharanthine and vindoline. The key enzyme responsible for its formation is This compound synthase (VNS) , a Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase[2]. This enzyme catalyzes an unusual redox-neutral reaction.

The proposed biosynthetic pathway for this compound is as follows:

-

The pathway begins with tabersonine , a common precursor for many aspidosperma-type MIAs.

-

Through a series of enzymatic steps, tabersonine is converted to dehydrosecodine .

-

This compound synthase (VNS) then acts on dehydrosecodine, catalyzing a highly unusual, redox-neutral reaction to form a radical intermediate[2].

-

This radical is subsequently cyclized by hydrolase 2 to yield three isomeric MIAs: 19S-vindolinine , 19R-vindolinine , and venalstonine [2].

The critical role of VNS in this pathway has been confirmed in planta through virus-induced gene silencing (VIGS). Silencing of the VNS gene in C. roseus resulted in a greater than 95% reduction in this compound levels[2].

Metabolic Pathway Diagram

Biological Role and Physiological Significance

While the precise biological role of this compound in C. roseus is not fully elucidated, its relatively high concentration suggests an important physiological function. Several lines of evidence point towards a role in plant defense and potentially in primary metabolism.

-

Defense: Like other alkaloids, this compound likely contributes to the chemical defense arsenal of C. roseus against herbivores and pathogens. The induction of MIA biosynthesis by various elicitors, such as jasmonates and fungal extracts, supports this hypothesis[3][4]. While direct studies on the deterrent or toxic effects of this compound on specific pests are limited, its structural similarity to other bioactive alkaloids suggests such a role.

-

Pharmacological Activities: Preliminary studies have indicated that this compound possesses hypoglycemic and antioxidant activities[4]. These findings hint at a broader physiological impact beyond defense and suggest potential therapeutic applications for this compound.

Quantitative Data

The concentration of this compound varies significantly between different tissues and cultivars of C. roseus. The following tables summarize the available quantitative data.

Table 1: this compound Content in Different Tissues of Catharanthus roseus

| Plant Tissue | This compound Content (µg/g DW) | Cultivar/Variety | Reference |

| Leaves | Present (third most abundant MIA) | Little Delicata & Pacifica White | [2] |

| Flowers | Most abundant MIA | Little Delicata | [2] |

| Flowers | Second most abundant MIA | Pacifica White | [2] |

| Roots | Present | Not specified | [5][6] |

| Stems | Present | Not specified | [6] |

Table 2: this compound and Related Alkaloid Content in Different Cultivars of Catharanthus roseus (Leaves)

| Cultivar | Vindoline (µg/g DW) | Catharanthine (µg/g DW) | Serpentine (µg/g DW) | Reference |

| Pacifica Peach | 2082 ± 113 | 2903 ± 384 | Not Reported | [7] |

| Cooler Rose Hot | Not Reported | Not Reported | 461 ± 46 | [7] |

| Purple Morphotype (Cr00DP) | 300 | Not Reported | Not Reported | [8] |

| Pink Morphotype (Cr00PFRE) | 200 | Not Reported | Not Reported | [8] |

| White Morphotype | 4 | Not Reported | Not Reported | [8] |

Table 3: Effect of Elicitors on Terpenoid Indole Alkaloid Production in Catharanthus roseus

| Elicitor | Target Alkaloid(s) | Fold Increase/Effect | Experimental System | Reference |

| Ultraviolet-B (UV-B) | Catharanthine & Vindoline | 3-fold & 12-fold increase, respectively | Suspension cultures | [9][10] |

| Chitooligosaccharides (0.1 µg/mL 3 kDa) | Vindoline & Catharanthine | 60.68% & 141.54% increase, respectively | Leaves | [11][12] |

| Alternaria sesami extract | Vincristine | 21.717% enhancement | Callus culture | [3] |

Note: Data on the direct effect of these elicitors on this compound specifically is limited. The presented data on related alkaloids suggests that this compound production may also be influenced by these treatments.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound and its biosynthetic pathway.

Extraction of this compound from C. roseus Tissues

Objective: To extract total MIAs, including this compound, from plant material for subsequent analysis.

Materials:

-

Fresh or freeze-dried C. roseus tissue (leaves, flowers, etc.)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Chloroform (for selective extraction)

-

Mortar and pestle or tissue homogenizer

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Syringe filters (0.22 µm)

Protocol:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Alternatively, use freeze-dried and powdered tissue.

-

-

Homogenization:

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

-

Methanol Extraction (Total MIAs):

-

Weigh a known amount of the powdered tissue (e.g., 100 mg) into a centrifuge tube.

-

Add a defined volume of methanol (e.g., 1 mL).

-

Vortex vigorously for 1 minute.

-

Sonicate for 15-30 minutes in a sonication bath.

-

Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction process with the pellet for exhaustive extraction.

-

Pool the supernatants.

-

-

Selective Chloroform Extraction (for enriching less polar MIAs):

-

For intact leaves, dip them in chloroform for a short period (e.g., 30 seconds) to extract alkaloids from the leaf surface and cuticle, which enriches for catharanthine and this compound epimers[2].

-

Subsequently, the same leaves can be subjected to methanol extraction as described above to recover the more polar alkaloids like vindoline.

-

-

Filtration:

-

Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

Storage:

-

Store the extracts at -20°C until analysis.

-

Quantification of this compound by HPLC-UV

Objective: To separate and quantify this compound isomers in a plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: 300 nm is a suitable wavelength for this compound epimers[2]. A photodiode array (PDA) detector is recommended to obtain full UV spectra for peak purity assessment.

-

Injection Volume: 10-20 µL.

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of authentic this compound standard of known concentration in methanol.

-

Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample and Standard Analysis:

-

Inject the prepared standards and plant extracts onto the HPLC system.

-

Record the chromatograms and the retention times of the peaks.

-

-

Quantification:

-

Identify the this compound peaks in the sample chromatograms by comparing their retention times with the standard.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Express the final concentration as µg/g of dry weight (DW) or fresh weight (FW) of the plant tissue.

-

Experimental Workflow for this compound Quantification

In Vitro Assay for this compound Synthase (VNS) Activity

Objective: To determine the enzymatic activity of VNS in converting its substrate to this compound and related products.

Materials:

-

Recombinant VNS enzyme

-

Substrate: Dehydrosecodine (can be generated in situ)

-

Cofactors: α-ketoglutarate, ascorbate, FeSO₄

-

Buffer: HEPES or Tris-HCl, pH 7.5

-

NADPH (if coupled with a reductase)

-

Hydrolase 2 (HL2)

-

Dihydroprecondylocarpine acetate synthase (DPAS) and O-acetylprecondylocarpine (OAP) to generate dehydrosecodine in situ.

-

Methanol

-

LC-MS/MS system for product analysis

Protocol:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture (e.g., 100 µL) containing:

-

50 mM HEPES buffer, pH 7.5

-

0.5 mM α-ketoglutarate

-

7.5 mM ascorbate

-

10 µM FeSO₄

-

Substrate (dehydrosecodine or its precursors OAP and DPAS)

-

Recombinant HL2 enzyme

-

-

-

Enzyme Addition:

-

Initiate the reaction by adding the recombinant VNS enzyme to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at 30°C for 1 hour[2].

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of methanol.

-

-

Analysis:

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the products (19S-vindolinine, 19R-vindolinine, and venalstonine).

-

Virus-Induced Gene Silencing (VIGS) of VNS

Objective: To confirm the in vivo function of the VNS gene by observing the effect of its silencing on this compound accumulation.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

pTRV1 and pTRV2 VIGS vectors

-

A fragment of the VNS cDNA cloned into pTRV2

-

C. roseus seedlings (at the two- to four-leaf stage)

-

Infiltration medium (e.g., MS medium with acetosyringone)

-

Vacuum chamber

Protocol:

-

Vector Construction:

-

Amplify a ~300-500 bp fragment of the VNS gene from C. roseus cDNA.

-

Clone this fragment into the pTRV2 vector.

-

-

Agrobacterium Transformation:

-

Transform A. tumefaciens with the pTRV1 and the pTRV2-VNS constructs separately.

-

-

Agroinfiltration:

-

Grow cultures of A. tumefaciens containing pTRV1 and pTRV2-VNS.

-

Mix the cultures in a 1:1 ratio in the infiltration medium.

-

Submerge the aerial parts of the C. roseus seedlings in the bacterial suspension.

-

Apply a vacuum for a short period (e.g., 1-2 minutes) and then release it to facilitate bacterial infiltration into the leaf tissue.

-

-

Plant Growth and Observation:

-

Grow the infiltrated plants under controlled conditions for 2-3 weeks.

-

Monitor the plants for any phenotypic changes.

-

-

Analysis:

-

After the silencing has taken effect (typically indicated by silencing of a co-infiltrated marker gene like PDS), harvest the newly developed leaves.

-

Extract the MIAs from the silenced and control (empty vector) plants.

-

Analyze the extracts by HPLC or LC-MS/MS to quantify the levels of this compound and other alkaloids.

-

Perform qRT-PCR to confirm the knockdown of the VNS transcript.

-

Conclusion and Future Perspectives

This compound stands as a significant yet underexplored component of the rich alkaloid profile of Catharanthus roseus. Its unique biosynthetic pathway, mediated by the novel enzyme this compound synthase, highlights the metabolic versatility of this plant. While its precise biological role remains to be fully elucidated, evidence suggests a function in plant defense and potentially other physiological processes.

Future research should focus on several key areas:

-

Elucidating the complete signaling pathway that regulates this compound biosynthesis in response to developmental and environmental cues.

-

Investigating the specific ecological roles of this compound in mediating interactions with herbivores and pathogens.

-

Exploring the full pharmacological potential of this compound and its isomers, particularly their reported hypoglycemic and antioxidant activities.

-

Metabolic engineering efforts to modulate this compound production in C. roseus or heterologous systems, which could provide a sustainable source of this and other valuable alkaloids.

The methodologies and data presented in this technical guide provide a solid foundation for researchers to build upon in their quest to unravel the remaining mysteries surrounding this compound and its role in the fascinating biology of Catharanthus roseus.

References

- 1. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of vincristine under in vitro culture of Catharanthus roseus supplemented with Alternaria sesami endophytic fungal extract as a biotic elicitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. researchgate.net [researchgate.net]

- 7. Screening 64 cultivars Catharanthus roseus for the production of vindoline, catharanthine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation [mdpi.com]

- 12. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Abundance of Vindolinine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the monoterpenoid indole alkaloid vindolinine, covering its natural sources, relative abundance, biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification.

Introduction to this compound

This compound is a pentacyclic monoterpenoid indole alkaloid (MIA) of the aspidosperma-type. It exists as two epimers, 19R-vindolinine and 19S-vindolinine. While it does not possess the potent anticancer properties of the dimeric alkaloids vinblastine and vincristine, it is a significant constituent in the complex alkaloid profile of its source plants. Its biosynthesis represents an important branch in the intricate network of indole alkaloid pathways, making it a subject of interest for researchers studying plant biochemistry and metabolic engineering.

Natural Sources and Abundance

This compound is found in a select group of plant species within the Apocynaceae family. The primary and most well-documented source is Catharanthus roseus.

Key Natural Sources:

-

Catharanthus roseus (Madagascar Periwinkle): This plant is the most significant source of this compound. The this compound epimers are collectively the third most abundant MIA in C. roseus leaves, following the closely related and biosynthetically proximal alkaloids, catharanthine and vindoline[1].

-

Melodinus Species: this compound has been identified in several species of this genus, including Melodinus balansae, Melodinus fusiformis, and Melodinus hemsleyanus[1].

-

Vinca erecta: This species is also a known, though less studied, source of this compound[1].

Data Presentation: Abundance of this compound and Related Alkaloids

While specific quantitative data for this compound is not widely published, its abundance relative to other major alkaloids in Catharanthus roseus is established. The following table provides this qualitative information and includes quantitative data for the more abundant related alkaloids to offer context.

| Alkaloid | Plant Source | Plant Part | Abundance (per Dry Weight, DW) | Citation(s) |

| This compound | Catharanthus roseus | Leaves | Third most abundant MIA after vindoline and catharanthine. Specific quantification is not widely reported. | [1] |

| Vindoline | Catharanthus roseus (Pacifica Peach cultivar) | Leaves | 2082 ± 113 µg/g | [2] |

| Vindoline | Catharanthus roseus (Purple morphotype) | Leaves | 0.3 mg/g (300 µg/g) | [3] |

| Vindoline | Catharanthus roseus (Elicitor-treated) | Leaves | Up to 1.88 mg/g (1880 µg/g) | [4][5] |

| Catharanthine | Catharanthus roseus (Pacifica Peach cultivar) | Leaves | 2903 ± 384 µg/g | [2] |

Biosynthesis of this compound

The biosynthesis of this compound branches off from the well-elucidated pathway of vindoline. Both alkaloids share the common precursor tabersonine . The key divergence is catalyzed by the recently identified enzyme, this compound Synthase (VNS), an Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase[1].

-

Vindoline Pathway: Tabersonine undergoes a seven-step conversion involving enzymes such as Tabersonine 16-hydroxylase (T16H), Desacetoxyvindoline 4-hydroxylase (D4H), and Deacetylvindoline 4-O-acetyltransferase (DAT) to produce vindoline.

-

This compound Pathway: this compound Synthase (VNS) acts on a tabersonine-derived intermediate, dehydrosecodine, catalyzing a redox-neutral reaction. This is followed by cyclization via a hydrolase to form the two epimers, 19S-vindolinine and 19R-vindolinine[1].

The following diagram illustrates this critical branch point in the MIA biosynthetic network.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, primarily Catharanthus roseus leaves.

The overall process involves drying and grinding the plant material, extracting the crude alkaloids, isolating the target compound(s) through chromatography, and finally, performing quantitative analysis.

This is a standard laboratory method for obtaining a crude alkaloid extract.

-

Preparation: Dry the aerial parts (leaves, stems, flowers) of C. roseus in the shade at room temperature until brittle. Grind the dried material into a coarse powder.

-

Maceration: Weigh 50 g of the powdered plant material and place it in a large flask. Add 500 mL of 95% ethanol.

-

Extraction: Macerate the mixture overnight (12-16 hours) in a water bath set to 55°C. The solvent should become colored as alkaloids are extracted. Continue the process until the sample powder appears colorless[6].

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Concentration: Concentrate the ethanolic filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a dark, gummy crude extract.

-

Acid-Base Wash (Optional Cleanup):

-

Dissolve the crude extract in 100 mL of 1 M HCl.

-

Wash the acidic solution with 3x50 mL of ethyl acetate to remove non-alkaloidal compounds. Discard the organic layers.

-

Basify the aqueous layer to pH 8-9 with ammonium hydroxide.

-

Extract the alkaloids into an organic solvent like dichloromethane (3x50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid fraction.

-

This protocol is suitable for isolating milligram quantities of this compound from the crude extract for analytical purposes.

-

Plate Preparation: Use silica gel 60 F254 coated glass plates (20x20 cm).

-

Sample Application: Dissolve approximately 10-20 mg of the crude alkaloid extract in a minimal volume of ethanol or methanol. Using a pipette, carefully apply the dissolved sample as a thin, uniform line approximately 1.5 cm from the bottom edge of the TLC plate. Allow the solvent to fully evaporate.

-

Chromatographic Development:

-

Prepare the mobile phase: Petroleum Ether : Ethyl Acetate : Acetone : Ethanol (70:20:10:1 v/v/v/v) [7].

-

Pour the mobile phase into a chromatographic tank to a depth of about 0.5-1.0 cm. Place a piece of filter paper inside to saturate the tank atmosphere. Cover and let it equilibrate for at least 30 minutes.

-

Place the prepared TLC plate in the tank and close the lid.

-

Allow the solvent front to ascend until it is about 1-2 cm from the top edge of the plate.

-

-

Visualization and Scraping:

-

Remove the plate from the tank and allow it to air dry completely in a fume hood.

-

Visualize the separated bands under UV light (254 nm and 366 nm). This compound epimers will appear as distinct bands. (Rf values for 19S-vindolinine and 19R-vindolinine are approximately 0.32 and 0.36, respectively, in a different system)[1].

-

Carefully scrape the silica gel corresponding to the target this compound band(s) from the plate using a clean spatula.

-

-

Elution:

-

Place the scraped silica in a small flask or tube.

-

Add a polar solvent like ethanol or methanol and agitate (vortex or sonicate) for 10-15 minutes to elute the compound from the silica.

-

Filter the mixture through a syringe filter (0.45 µm) to remove the silica gel.

-

Evaporate the solvent to obtain the purified this compound.

-

This method allows for the accurate quantification of this compound in an extract.

-

Instrumentation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system can be used. A common isocratic system is a mixture of Acetonitrile and 0.1M Phosphate Buffer containing 0.5% glacial acetic acid (e.g., 21:79 v/v, pH adjusted to 3.5)[8].

-

Flow Rate: 1.0 - 1.2 mL/min[8].

-

Detection Wavelength: 300 nm is recommended for the specific detection of this compound epimers[1]. 254 nm can also be used for general alkaloid profiling[8].

-

Column Temperature: Ambient or controlled at 25°C.

-

Injection Volume: 10-20 µL.

-

-

Standard and Sample Preparation:

-

Standard Curve: Prepare a stock solution of purified this compound standard in methanol. Perform serial dilutions to create a series of standards with known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of crude or purified extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample(s).

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the standard curve. The final abundance is typically expressed as µg or mg of this compound per gram of dry plant weight.

-

References

- 1. A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening 64 cultivars Catharanthus roseus for the production of vindoline, catharanthine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of vindoline from Catharanthus roseus by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. d.docksci.com [d.docksci.com]

- 8. A note on the alkaloids of Vinca rosea Linn. (Catharanthus roseus G. Don.). II. Catharanthine, lochnericine, this compound, and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Vindolinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindolinine is a monoterpenoid indole alkaloid with the chemical formula C₂₁H₂₄N₂O₂.[1] As a natural product isolated from various plant species, including Catharanthus roseus, it has garnered interest within the scientific community for its potential biological activities.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and visualizations of its biosynthetic pathway and putative mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in this complex natural product.

Physical and Chemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₂ | PubChem[1] |

| Molecular Weight | 336.4 g/mol | PubChem[1] |

| CAS Number | 5980-02-9 | PubChem[1] |

| Appearance | Solid (presumed) | - |

| XLogP3 | 2.9 | PubChem[1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While complete assigned spectra are not universally published, the following information has been compiled from available resources.

Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a key technique for the identification of this compound. The protonated molecule [M+H]⁺ is typically observed.

| Precursor Ion (m/z) | Instrument | Ionization | Key Fragment Ions (m/z) | Source |

| 337.191 | qTof | Positive Ion Mode | 320.165192, 260.143036, 144.080765, 117.069435, 115.054398 | PubChem[1] |

| 337 | LC-ESI-QIT | ESI | 320, 308 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for its functional groups. Based on its structure, the following peaks can be anticipated:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2800 | C-H stretching (alkane) |

| ~1735 | C=O stretching (ester) |

| ~1600, ~1470 | C=C stretching (aromatic) |

| ~1250 | C-N stretching (amine) |

| ~1200-1000 | C-O stretching (ester) |

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to show absorption maxima characteristic of the indole chromophore.

Experimental Protocols

Isolation and Purification of this compound from Catharanthus roseus

The isolation of this compound typically involves the extraction of total alkaloids from the plant material, followed by chromatographic separation. The following is a generalized protocol based on literature methods.[4][5][6]

1. Extraction of Total Alkaloids:

-

Plant Material: Dried and powdered leaves of Catharanthus roseus.

-

Solvent: Methanol or ethanol.

-

Procedure:

-

Macerate the powdered plant material in the chosen alcohol for an extended period (e.g., 24-48 hours) at room temperature, or perform a hot ethanolic extraction.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

-

Acidify the residue with an aqueous acid solution (e.g., 2% sulfuric acid) and filter to remove non-alkaloidal material.

-

Basify the acidic aqueous solution with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10.

-

Extract the liberated alkaloids with an organic solvent such as chloroform or dichloromethane.

-

Combine the organic extracts and evaporate the solvent to yield the crude total alkaloid extract.

-

2. Chromatographic Separation:

-

Centrifugal Partition Chromatography (CPC): This technique has been shown to be effective for the preparative isolation of this compound from crude alkaloid mixtures.[4] The specific solvent system and operating parameters would need to be optimized based on the instrument and the exact composition of the crude extract.

-

Preparative Thin-Layer Chromatography (pTLC):

-

Dissolve the crude alkaloid extract in a small amount of a suitable solvent (e.g., methanol).

-

Apply the solution as a band onto a preparative silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., a mixture of chloroform, methanol, and ammonia). The optimal solvent system may require empirical determination.

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to this compound from the plate.

-

Elute the compound from the silica gel using a polar solvent like methanol.

-

Filter and evaporate the solvent to obtain purified this compound.

-

3. Purity Assessment:

-

The purity of the isolated this compound should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

Chemical Synthesis

While the total synthesis of the related alkaloid vindoline has been extensively studied, a specific, detailed, step-by-step protocol for the total synthesis of this compound is not as commonly reported in the readily available literature. The synthesis of such a complex, polycyclic molecule is a significant undertaking that would involve a multi-step pathway with careful control of stereochemistry.

Biological Activity and Signaling Pathways

This compound has demonstrated potential as a hypoglycemic and antioxidant agent.[7][8] One of the identified mechanisms for its hypoglycemic effect is the inhibition of protein tyrosine phosphatase-1B (PTP-1B).[2][7] PTP-1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP-1B, this compound can potentially enhance insulin sensitivity.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the insulin signaling pathway.

Biosynthesis of this compound

This compound is biosynthesized in Catharanthus roseus as part of the complex terpenoid indole alkaloid pathway. The biosynthesis of this compound diverges from the pathway leading to other major alkaloids like vindoline and catharanthine. A simplified overview of the this compound biosynthetic pathway is presented below.

Conclusion